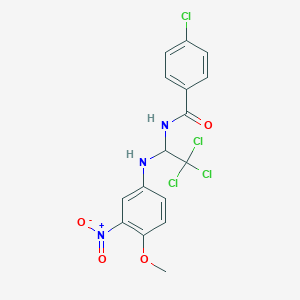
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is a complex organic compound featuring a thiazole ring, a phenol group, and bulky tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Phenol Functionalization: The phenol group is introduced through electrophilic aromatic substitution, often using tert-butylphenol as a starting material.
Final Coupling: The final step involves coupling the thiazole-imine intermediate with the phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
In biological research, it may serve as a probe for studying enzyme interactions, particularly those involving phenol or thiazole-containing substrates.
Medicine
Medically, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where oxidative stress or enzyme inhibition is a factor.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)phenol
- 2,6-Ditert-butyl-4-methylphenol (BHT)
- 4-(2-Phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol
Uniqueness
Compared to similar compounds, 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is unique due to the presence of both the bulky tert-butyl groups and the thiazole-imine moiety. This combination imparts distinct steric and electronic properties, making it particularly useful in applications requiring specific molecular interactions and stability.
属性
CAS 编号 |
5628-62-6 |
|---|---|
分子式 |
C30H34N2OS |
分子量 |
470.7 g/mol |
IUPAC 名称 |
4-(3-benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C30H34N2OS/c1-29(2,3)24-17-22(18-25(27(24)33)30(4,5)6)26-20-34-28(31-23-15-11-8-12-16-23)32(26)19-21-13-9-7-10-14-21/h7-18,20,33H,19H2,1-6H3 |
InChI 键 |
ZKBBSDMNWALVOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)
![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)

![2-fluoro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide](/img/structure/B377207.png)




![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B377214.png)
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)
